molecular formula C15H16N2O2 B13445751 4-amino-5-methoxy-2-methyl-N-phenylbenzamide

4-amino-5-methoxy-2-methyl-N-phenylbenzamide

Cat. No.: B13445751
M. Wt: 256.30 g/mol
InChI Key: AUUYHBAPEQZDBU-UHFFFAOYSA-N
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Description

4-amino-5-methoxy-2-methyl-N-phenylbenzamide is an organic compound with the molecular formula C15H16N2O2 It is a derivative of benzamide and features an amino group, a methoxy group, and a phenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-methoxy-2-methyl-N-phenylbenzamide typically involves the reaction of 4-amino-5-methoxy-2-methylbenzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-methoxy-2-methyl-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-5-methoxy-2-methyl-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-methoxy-2-methyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or analgesic properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-phenylbenzamide
  • 2-methoxy-5-(phenylamino)methylphenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

4-amino-5-methoxy-2-methyl-N-phenylbenzamide is unique due to the presence of both an amino group and a methoxy group on the benzamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

4-amino-5-methoxy-2-methyl-N-phenylbenzamide

InChI

InChI=1S/C15H16N2O2/c1-10-8-13(16)14(19-2)9-12(10)15(18)17-11-6-4-3-5-7-11/h3-9H,16H2,1-2H3,(H,17,18)

InChI Key

AUUYHBAPEQZDBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OC)N

Origin of Product

United States

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